2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a synthetic organic compound featuring a 1,2,3-triazole ring linked to a propan-2-ol moiety. While its natural source hasn't been identified in the provided papers, it serves as a valuable building block in organic synthesis and medicinal chemistry. Notably, it's a key intermediate in developing bromodomain and extra-terminal (BET) inhibitors. []
The primary application of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol, as highlighted in the provided abstracts, is as a key intermediate in synthesizing BET inhibitors. [] These inhibitors have shown promising results in preclinical studies for treating triple-negative breast cancer (TNBC). [] Specifically, a potent BET inhibitor derived from this compound, 2-{8-fluoro-3-[4-(2H3)methyl-1-methyl-1H-1,2,3-triazol-5-yl]-5-[(S)-(oxan-4-yl)(phenyl)methyl]-5H-pyrido[3,2-b]indol-7-yl}propan-2-ol, demonstrated reduced clearance, improved pharmacokinetic profiles across species, and robust efficacy at low doses in a mouse TNBC tumor model. []
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a triazole ring and a propanol functional group, making it unique in its chemical properties and potential applications in various fields, including pharmaceuticals and material sciences. The triazole moiety is known for its diverse biological activities, including antifungal and anticancer properties, due to its ability to interact with biological macromolecules such as enzymes and receptors.
The synthesis of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically employs the copper(I)-catalyzed azide-alkyne cycloaddition, commonly referred to as "click chemistry." This method is favored for its efficiency and selectivity in forming triazole rings. The general synthetic route involves several steps:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, solvent choice, and catalyst concentration can significantly influence the outcome. Continuous flow reactors may also be utilized for industrial-scale synthesis to enhance efficiency.
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol can participate in several chemical reactions:
The choice of reagents and reaction conditions will dictate the products formed from these reactions. For instance:
These transformations allow for further functionalization of the compound for various applications .
The mechanism by which 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol
The 1,2,3-triazole heterocycle has emerged as a privileged scaffold in modern drug discovery due to its unique physicochemical properties and versatile biological activities. As a stable, planar, and moderately polar aromatic system containing three nitrogen atoms, it participates in diverse non-covalent interactions—including hydrogen bonding, dipole-dipole interactions, and π-stacking—that facilitate target binding [2] [9]. This compound class demonstrates remarkable metabolic stability and bioavailability, attributes critical for therapeutic efficacy. The specific derivative 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol exemplifies these features through its hybrid architecture: a phenyl-substituted triazole core coupled with a propan-2-ol side chain. This structural duality enables synergistic interactions with biological targets, positioning it as a valuable template for antimicrobial and antifungal development [3] [7] [8]. The compound’s synthetic accessibility via click chemistry further enhances its utility in drug design campaigns targeting resistant pathogens.
1,2,3-Triazole derivatives constitute a structurally diverse class of agents with potent activity against clinically significant pathogens. Their mechanism of action often involves inhibition of essential microbial enzymes. For antifungal activity, triazoles primarily target cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising membrane integrity [2] [4]. In antibacterial applications, triazole-containing compounds inhibit dihydrofolate reductase (DHFR) and DNA gyrase, critical enzymes in folate metabolism and DNA replication, respectively [4].
2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol derivatives demonstrate broad-spectrum biological activity modulated by substituent variations on the phenyl ring. Lima-Neto et al. systematically evaluated halogen-substituted analogues against Candida spp., revealing that electron-withdrawing groups enhance antifungal potency. Specifically, the 4-chlorophenyl derivative (CAS 856863-40-6) exhibited superior activity against fluconazole-resistant C. albicans and C. krusei strains, underscoring its potential to overcome common resistance mechanisms [7]. This derivative achieved MIC values of 8–32 µg/mL across tested isolates, comparable to first-generation azole drugs.
Table 1: Antifungal Activity of Select 2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ol Derivatives Against Candida Species
Aryl Substituent | CAS Registry Number | MIC Range (µg/mL) | Most Sensitive Species |
---|---|---|---|
4-Chlorophenyl | 856863-40-6 | 8–32 | C. albicans, C. krusei |
4-Fluorophenyl | - | 16–64 | C. tropicalis |
4-Methylphenyl | - | 32–128 | C. parapsilosis |
Unsubstituted phenyl | - | 64->256 | None |
Beyond direct antimicrobial effects, the triazole scaffold enhances pharmacokinetic properties. The 1,2,3-triazole ring improves aqueous solubility compared to purely aromatic systems, facilitating cellular uptake. Its metabolic stability—resistant to oxidative degradation and hydrolysis—contributes to extended half-lives in vivo [9]. These attributes make 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol a versatile pharmacophore for combating multidrug-resistant infections, particularly when combined with structural optimization of the aryl domain [7].
The propan-2-ol moiety in 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol profoundly influences its physicochemical behavior and target engagement. This tertiary alcohol group introduces a stereoelectronically defined hydrogen-bond donor/acceptor pair while maintaining the compound’s planarity through a flexible methylene linker. Key structural and functional consequences include:
Table 2: Structural Features and Functional Impacts of the Propan-2-ol Group
Structural Feature | Physicochemical Consequence | Biological Implication |
---|---|---|
Tertiary OH group | Hydrogen-bonding capacity (δ+: 1.8 e) | Target binding via H-bonds to enzymes |
Gem-dimethyl substitution | Steric hindrance (van der Waals radius: 4Å) | Metabolic stabilization of alcohol function |
-CH₂- linker to triazole | Rotatable bond (energy: 2–3 kcal/mol) | Conformational adaptability for target fitting |
Comparative studies with des-hydroxy analogues confirm the propan-2-ol group’s indispensability. Removal of the hydroxyl function reduces antifungal activity by 8–16-fold, while methylation (methoxy derivative) diminishes solubility and abolishes target binding [8]. The hydrochloride salt of the aminopropan-2-ol variant (CID 63997710) retains activity but exhibits altered pharmacokinetics due to enhanced water solubility, demonstrating the group’s versatility for prodrug design [8]. Collectively, these features establish the propan-2-ol substituent as a critical pharmacophoric element for optimizing triazole-based therapeutics.
The discovery of copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized access to 1,4-disubstituted 1,2,3-triazoles like 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol. Prior to this development, triazole synthesis relied on Huisgen’s thermal [3+2] cycloaddition (1900s), which suffered from harsh conditions (Δ >100°C), poor regioselectivity (1:1 1,4-/1,5-regioisomers), and low yields (<50%) [9]. The CuAAC reaction, independently reported by Sharpless and Meldal in 2002, addressed these limitations through:
The synthesis of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol exemplifies CuAAC advantages. Chen et al. optimized its preparation using pyridinyl-triazole ligands, achieving 98% yield in 30 minutes at room temperature [7]. Key advances enabling this efficiency include:
Table 3: Evolution of Synthetic Routes for 2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ol Derivatives
Synthetic Method | Conditions | Yield (%) | Regioselectivity | Key Advancement |
---|---|---|---|---|
Huisgen Thermal Cycloaddition | Toluene reflux, 24h | 45–50 | 1:1 mixture | Initial route; no metal catalyst |
Classic CuAAC | CuSO₄/sodium ascorbate, H₂O/t-BuOH, 12h | 85–90 | 1,4-isomer only | First practical regioselective synthesis |
Ligand-Accelerated CuAAC | Pyridinyl-triazole/CuI, RT, 0.5h | 95–98 | 1,4-isomer only | Reaction time reduction |
Heterogeneous Catalysis | Cu/SBA-15-PTAA, H₂O, 80°C, 8h | 92 | 1,4-isomer only | Recyclable catalyst; no purification |
These innovations transformed 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol from a chemical curiosity to a readily accessible building block for drug discovery. Current research focuses on photocatalytic and flow-chemistry approaches to further enhance sustainability [10]. The compound’s synthesis thus epitomizes how click chemistry principles—speed, simplicity, and reliability—accelerate medicinal chemistry workflows.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1